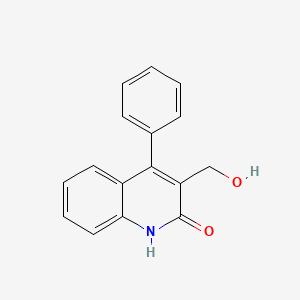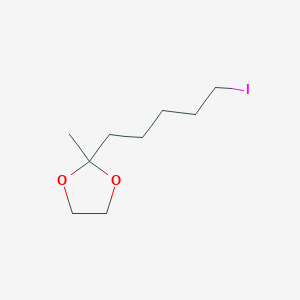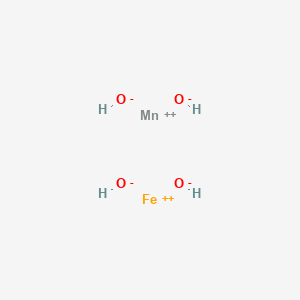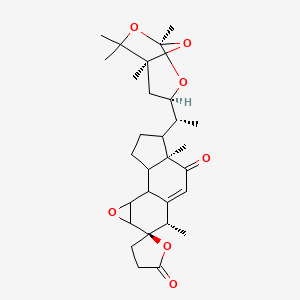
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-phenyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2-bis(4-bromophenyl)ethene with 9-phenyl-9H-carbazole-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) has several scientific research applications:
作用机制
The mechanism by which 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, making it useful in applications like bio-imaging and OLEDs. The molecular targets and pathways involved include interactions with light and energy transfer processes .
相似化合物的比较
Similar Compounds
Tetraphenylethene (TPE): Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Used in coordination chemistry and catalysis.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another derivative of diphenylethene with different functional groups.
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a stilbene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and light emission.
属性
CAS 编号 |
132808-93-6 |
|---|---|
分子式 |
C50H34N2 |
分子量 |
662.8 g/mol |
IUPAC 名称 |
3-[1,2-diphenyl-2-(9-phenylcarbazol-3-yl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H34N2/c1-5-17-35(18-6-1)49(37-29-31-47-43(33-37)41-25-13-15-27-45(41)51(47)39-21-9-3-10-22-39)50(36-19-7-2-8-20-36)38-30-32-48-44(34-38)42-26-14-16-28-46(42)52(48)40-23-11-4-12-24-40/h1-34H |
InChI 键 |
LZRVDASTQVVTBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


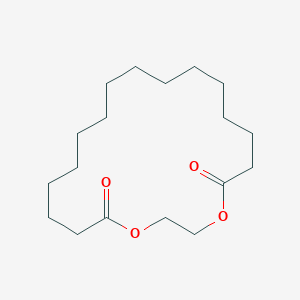
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
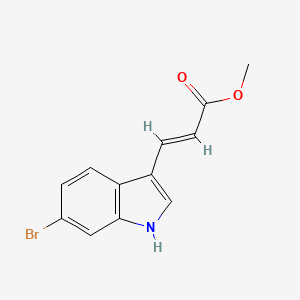
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
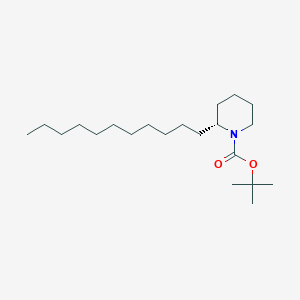
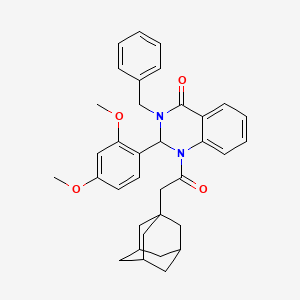
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)

